2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(4-FLUOROPHENYL)ACETAMIDE
Description
The compound 2-[(5-ethoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(4-fluorophenyl)acetamide is a benzimidazole derivative featuring a 5-ethoxy substitution on the benzimidazole core, a sulfanyl (-S-) linker, and a 4-fluorophenyl acetamide moiety.
Benzimidazole derivatives are frequently synthesized via condensation reactions, with structural confirmation relying on techniques such as $ ^1H $-NMR, $ ^{13}C $-NMR, $ ^{19}F $-NMR, and mass spectrometry (MS) .
Properties
IUPAC Name |
2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O2S/c1-2-23-13-7-8-14-15(9-13)21-17(20-14)24-10-16(22)19-12-5-3-11(18)4-6-12/h3-9H,2,10H2,1H3,(H,19,22)(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVTCIMZWFLTCRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(4-FLUOROPHENYL)ACETAMIDE typically involves the following steps:
Formation of the Benzimidazole Core: The benzimidazole core is synthesized by condensing o-phenylenediamine with formic acid or its equivalents, such as trimethyl orthoformate.
Introduction of the Ethoxy Group: The ethoxy group is introduced through an alkylation reaction using ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate.
Formation of the Thioether Linkage: The thioether linkage is formed by reacting the benzimidazole derivative with a thiol compound, such as thiourea, under basic conditions.
Acetamide Formation: The final step involves the reaction of the intermediate with 4-fluoroaniline to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(4-FLUOROPHENYL)ACETAMIDE undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and tetrahydrofuran.
Substitution: Sodium hydride, potassium tert-butoxide, dimethylformamide, and chloroform.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and alcohols.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
Overview
2-[(5-Ethoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(4-fluorophenyl)acetamide is a synthetic compound that incorporates both a benzimidazole and a sulfanyl group, which are known for their diverse biological activities. This compound has garnered attention in medicinal chemistry and other scientific fields due to its potential therapeutic applications.
Medicinal Chemistry
This compound is primarily researched for its potential as a therapeutic agent . The unique structural features of 2-[(5-ethoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(4-fluorophenyl)acetamide may allow it to interact effectively with various biological targets, including enzymes and receptors.
Potential Therapeutic Areas:
- Anticancer Activity: Preliminary studies suggest that the compound may inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Antiviral Properties: There is ongoing research into its efficacy against viral infections, possibly through modulation of viral replication mechanisms.
- Antimicrobial Effects: The compound may exhibit activity against certain bacterial strains, making it a candidate for further development in treating infections.
Biological Studies
The compound can be utilized in biological studies to understand its interactions with:
- Enzymes: Investigating how it acts as an enzyme inhibitor or modulator can provide insights into its mechanism of action.
- Receptors: Its ability to bind to specific receptors may lead to alterations in signaling pathways, which is critical for drug development.
Industrial Applications
In addition to medicinal uses, 2-[(5-ethoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(4-fluorophenyl)acetamide can serve as a precursor or intermediate in the synthesis of more complex molecules used in pharmaceuticals or agrochemicals. Its unique properties may facilitate the development of novel compounds with enhanced efficacy or reduced side effects.
Mechanism of Action
The mechanism of action of 2-[(5-ETHOXY-1H-1,3-BENZIMIDAZOL-2-YL)SULFANYL]-N~1~-(4-FLUOROPHENYL)ACETAMIDE involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Key Differences
The following table summarizes structural and synthetic differences between the target compound and related benzimidazole derivatives from the evidence:
Critical Analysis of Structural Features
Sulfur Oxidation State :
- The target compound’s sulfanyl group (-S-) is less oxidized than sulfinyl (-SO-) or sulfonyl (-SO$_2$-) groups in analogs like 3ae–3ag . Sulfanyl linkages may enhance metabolic stability compared to sulfinyl groups, which are prone to further oxidation .
The 4-fluorophenyl acetamide moiety distinguishes the target from compounds with pyridylmethyl or sulfamoyl groups (e.g., 6d–6l), which may alter receptor selectivity .
Synthetic Efficiency :
- Yields for benzimidazole derivatives in range from 72% to 97%, suggesting that the target compound’s synthesis could be optimized using similar protocols (e.g., sulfanyl incorporation via thiol-alkylation) .
Spectroscopic Characterization
NMR Profiles :
- The 4-fluorophenyl group would produce distinct aromatic signals in $ ^1H $-NMR (δ ~7.0–7.5 ppm) and a characteristic $ ^{19}F $-NMR peak near δ -115 ppm, as seen in fluorinated acetamides .
- Benzimidazole protons typically resonate at δ ~7.8–8.2 ppm, while the ethoxy group’s methylene (-OCH$2$CH$3$) would appear as a quartet near δ ~1.3–1.5 ppm .
Mass Spectrometry :
Research Implications and Limitations
- Knowledge Gaps: Absence of melting point, solubility, or biological data for the target compound limits a full comparative analysis. Further studies should prioritize these parameters.
Biological Activity
The compound 2-[(5-ethoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(4-fluorophenyl)acetamide is a synthetic derivative of benzimidazole, a class of compounds noted for their diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.
| Property | Details |
|---|---|
| Molecular Formula | C18H19N3O3S |
| Molecular Weight | 357.4 g/mol |
| IUPAC Name | 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide |
| InChI | InChI=1S/C18H19N3O3S/c1-3-24... |
| Canonical SMILES | CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)OC |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites, thereby preventing substrate interaction and catalytic activity.
- Receptor Modulation : The compound can modulate receptor activity, influencing signal transduction pathways that are critical in various physiological processes.
Anticancer Activity
Research indicates that benzimidazole derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 2-[(5-ethoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(4-fluorophenyl)acetamide can induce apoptosis in cancer cells through various mechanisms, including oxidative stress and cell cycle arrest .
Neuroprotective Effects
Recent studies have highlighted the neuroprotective potential of benzimidazole derivatives. For example, derivatives were evaluated for their effects on oxidative stress-induced neuroinflammation in rat models. The results indicated that these compounds could ameliorate ethanol-induced neurodegeneration by reducing oxidative stress markers and inflammatory cytokines such as TNF-α and COX-2 .
Antimicrobial Properties
Benzimidazole derivatives are also being investigated for their antimicrobial activities. Preliminary data suggest that they possess significant antibacterial and antifungal properties, which could be useful in developing new therapeutic agents against resistant strains .
Study 1: Anticancer Evaluation
A study focused on the synthesis of various benzimidazole acetamide derivatives demonstrated that certain compounds exhibited potent anticancer activity against breast cancer cell lines. The study employed cell viability assays and flow cytometry to assess the efficacy of the compounds, revealing significant cytotoxic effects at micromolar concentrations .
Study 2: Neuroprotective Mechanism
In another research effort, the neuroprotective effects of synthesized benzimidazole derivatives were evaluated against ethanol-induced neurodegeneration. The study utilized ELISA to measure levels of inflammatory markers and demonstrated that treatment with these compounds significantly reduced neuroinflammation and improved cognitive function in treated rats .
Q & A
Q. What are the optimal synthetic routes for 2-[(5-ethoxy-1H-1,3-benzimidazol-2-yl)sulfanyl]-N~1~-(4-fluorophenyl)acetamide, and how can reaction conditions be controlled to maximize yield?
Methodological Answer: Synthesis typically involves multi-step reactions, including condensation of benzimidazole precursors with sulfanyl-acetamide intermediates. Key steps include:
- Temperature Control : Maintain 60–80°C for imidazole ring formation to prevent side reactions .
- Solvent Selection : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates .
- Catalysts : Employ bases like NaH or K₂CO₃ to deprotonate thiol groups during sulfanylation .
- Purity Monitoring : Use HPLC to track reaction progress (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR confirm benzimidazole protons (δ 7.2–8.1 ppm) and sulfanyl-acetamide linkages (δ 3.8–4.2 ppm). Use deuterated DMSO for solubility .
- Mass Spectrometry : High-resolution ESI-MS identifies the molecular ion peak (e.g., [M+H]⁺ at m/z 428.1) .
- HPLC-PDA : A C18 column with gradient elution (water:acetonitrile, 0.1% TFA) resolves impurities. Retention time: ~12.3 min .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–10) at 40°C for 14 days. Monitor degradation via HPLC .
- Thermogravimetric Analysis (TGA) : Determine decomposition temperature (typically >200°C) .
- Light Sensitivity : Expose to UV (254 nm) and measure photodegradation kinetics .
Advanced Research Questions
Q. How can conflicting data on the compound’s biological activity (e.g., anticancer vs. anti-inflammatory) be resolved?
Methodological Answer:
- Dose-Response Studies : Test across a wide concentration range (nM–µM) to identify biphasic effects .
- Target Validation : Use siRNA knockdown or CRISPR-Cas9 to confirm pathway specificity (e.g., NF-κB vs. MAPK) .
- Off-Target Screening : Employ proteome-wide affinity chromatography or thermal shift assays .
Q. What experimental designs are recommended for studying the compound’s environmental fate and ecotoxicological impact?
Methodological Answer:
- Biodegradation Assays : Use OECD 301B guidelines (activated sludge, 28 days) to measure half-life .
- Trophic Transfer Studies : Expose Daphnia magna and zebrafish embryos to assess bioaccumulation .
- QSPR Modeling : Predict logP (2.8) and BCF (bioconcentration factor) using EPI Suite .
Q. How can computational methods enhance understanding of the compound’s structure-activity relationships (SAR)?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets like EGFR or 5-lipoxygenase .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability (RMSD < 2.0 Å) .
- QSAR Modeling : Train models with descriptors like topological polar surface area (TPSA ≈ 90 Ų) .
Q. What strategies mitigate contradictions in spectroscopic data interpretation (e.g., overlapping NMR peaks)?
Methodological Answer:
- 2D NMR Techniques : Use HSQC and HMBC to resolve overlapping signals (e.g., benzimidazole vs. fluorophenyl protons) .
- Isotopic Labeling : Synthesize ¹³C-labeled analogs to track carbon environments .
- DFT Calculations : Compare experimental ¹H NMR shifts with Gaussian-optimized structures .
Q. How should researchers design assays to evaluate the compound’s pharmacokinetic (PK) properties?
Methodological Answer:
- In Vitro ADME :
- Permeability : Caco-2 cell monolayer assay (Papp < 1 × 10⁻⁶ cm/s indicates poor absorption) .
- Metabolic Stability : Incubate with liver microsomes (t₁/₂ > 30 min preferred) .
- In Vivo PK : Administer IV/PO to Sprague-Dawley rats; collect plasma for LC-MS/MS analysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
